molecular formula C12H12N2 B2856593 Phenyl(pyridin-3-yl)methanamine CAS No. 287111-68-6; 58088-53-2

Phenyl(pyridin-3-yl)methanamine

Cat. No.: B2856593
CAS No.: 287111-68-6; 58088-53-2
M. Wt: 184.242
InChI Key: XDYKWHGBZMOSDC-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanamine, also known as (4-(pyridin-3-yl)phenyl)methanamine (Compound 14f), is a bifunctional aromatic amine with a benzene ring connected to a pyridin-3-yl moiety via a methylamine linker. Its molecular formula is C₁₂H₁₃N₂, and it has a molecular weight of 185.25 g/mol . Key spectral data include:

  • ¹H NMR (CDCl₃): δ 8.69–8.67 (m, 2H), 7.38–7.36 (m, 1H), 3.96 (s, 2H, CH₂), 1.62 (bs, 2H, NH₂).
  • ¹³C NMR: δ 149.9, 127.5, 126.8, 121.1, 45.5.
  • HRMS: [M+H]⁺ calcd. 185.1073; found 185.1072 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12(10-5-2-1-3-6-10)11-7-4-8-14-9-11/h1-9,12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYKWHGBZMOSDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58088-53-2
Record name phenyl(pyridin-3-yl)methanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

SCH-202676 (N-(2,3-diphenyl-[1,2,4]thiadiazole-5(2H)-ylidene)methanamine)
  • Structure : Replaces pyridin-3-yl with a thiadiazole ring.
  • Activity: Known as an allosteric modulator of G-protein-coupled receptors (GPCRs), suggesting substituents with heterocyclic systems can significantly alter target specificity .
[6-(2-Phenoxyethoxy)pyridin-3-yl]methanamine
  • Structure: Features a phenoxyethoxy substituent on the pyridine ring.
  • Molecular Formula : C₁₄H₁₆N₂O₂ (MW: 244.29 g/mol).
[3-(Trifluoromethyl)pyridin-2-yl]methanamine
  • Structure : Substitutes pyridin-3-yl with a trifluoromethyl group at position 3.
  • Key Differences : The electron-withdrawing CF₃ group lowers the pKa of the amine, enhancing metabolic stability and altering binding kinetics .

Modifications on the Benzene Ring

[1,1'-Biphenyl]-3-yl(phenyl)methanamine
  • Structure : Replaces pyridin-3-yl with a biphenyl group.
  • Molecular Formula : C₁₉H₁₇N (MW: 259.35 g/mol).
  • Key Differences : Increased aromaticity may enhance π-π interactions but reduce solubility. Toxicity data highlight the need for careful safety profiling .

Hybrid Heterocyclic Systems

[1-Phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methanamine
  • Structure : Integrates a pyrazole ring between phenyl and pyridin-4-yl groups.
  • Molecular Formula : C₁₅H₁₄N₄ (MW: 250.30 g/mol).

Key Findings and Implications

Substituent Effects: Electron-withdrawing groups (e.g., CF₃) improve metabolic stability but may reduce solubility. Bulky substituents (e.g., phenoxyethoxy) enhance membrane permeability but complicate synthesis.

Biological Relevance :

  • Pyridin-3-yl derivatives with phosphonate groups (e.g., aryl AZT compounds) show potent anti-HIV activity, suggesting Phenyl(pyridin-3-yl)methanamine could be modified for antiviral applications .
  • Thiadiazole-containing analogs (e.g., SCH-202676) highlight the role of heterocycles in GPCR modulation .

Synthetic Considerations :

  • This compound’s straightforward synthesis (55% yield) contrasts with more complex derivatives requiring multi-step routes (e.g., pyrazole hybrids) .

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